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molecular formula C8H6BrF3 B1291845 1-Bromo-2-methyl-4-(trifluoromethyl)benzene CAS No. 929000-62-4

1-Bromo-2-methyl-4-(trifluoromethyl)benzene

Cat. No. B1291845
M. Wt: 239.03 g/mol
InChI Key: NXHNLJDFFBZSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648200B2

Procedure details

Cool a solution of 1-bromo-2-methyl-4-(trifluoromethyl)benzene (2.00 g, 8.367 mmol) and THF (17 mL) to −71° C., and then add n-butyl lithium (2.5 M in hexanes, 9.204 mmol, 3.681 mL) over 5 minutes. Stir the mixture for 15 minutes at −71° C. Add N-methoxy-N-methylpropanamide (0.980 g, 8.367 mmol) to the mixture drop-wise over 3-4 minutes keeping temperature below −65° C. Continue to stir the solution at −71° C. for 15-20 minutes; then warm the solution to room temperature. Stir at room temperature for 40 minutes. Quench the reaction with a saturated ammonium chloride aqueous solution. Extract the aqueous layer with Et2O. Wash the combined organic extracts with water and brine. Dry the mixture over sodium sulfate; filter; collect the filtrate; and concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography (40 g RediSep® column) eluting with a gradient of 0-40% DCM/pentane to give the title compound as a colorless oil (1.490 g, 82% yield). 1H NMR (399.80 MHz, d6-DMSO) δ 7.84 (d, J=7.8 Hz, 1H), 7.64-7.61 (m, 2H), 2.93 (q, J=7.1 Hz, 2H), 2.39 (s, 3H), 1.03 (t, J=7.2 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3.681 mL
Type
reactant
Reaction Step Two
Quantity
0.98 g
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[CH3:12].C([Li])CCC.CON(C)[C:21](=[O:24])[CH2:22][CH3:23]>C1COCC1>[CH3:12][C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[C:21](=[O:24])[CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)C
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.681 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.98 g
Type
reactant
Smiles
CON(C(CC)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-71 °C
Stirring
Type
CUSTOM
Details
Stir the mixture for 15 minutes at −71° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature below −65° C
STIRRING
Type
STIRRING
Details
to stir the solution at −71° C. for 15-20 minutes
Duration
17.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
then warm the solution to room temperature
STIRRING
Type
STIRRING
Details
Stir at room temperature for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with a saturated ammonium chloride aqueous solution
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with Et2O
WASH
Type
WASH
Details
Wash the combined organic extracts with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the mixture over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
collect the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
and concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography (40 g RediSep® column)
WASH
Type
WASH
Details
eluting with a gradient of 0-40% DCM/pentane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C(F)(F)F)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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